molecular formula C11H13NO2S B15295735 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15295735
M. Wt: 223.29 g/mol
InChI Key: MNFNGDMHESOIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression, which can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-7(2)6-12-8-3-4-15-10(8)5-9(12)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

MNFNGDMHESOIGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C1C(=O)O)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.